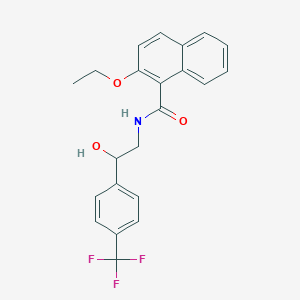
(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a chemical compound with the molecular formula C19H25NO3S and a molecular weight of 347.47 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their potential as antimalarial agents .
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their antiplasmodial activity . These compounds inhibit the growth of the malaria parasite, Plasmodium falciparum, by interacting with its biochemical pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of the malaria parasite, plasmodium falciparum . This suggests that the compound may interfere with the biochemical pathways essential for the survival and replication of the parasite.
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of (4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone.
Result of Action
Similar compounds have been shown to inhibit the growth of the malaria parasite, plasmodium falciparum . This suggests that the compound may have a similar effect.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove sulfonyl groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzylsulfonyl derivatives and piperidine-based molecules. Examples include:
- (4-(Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
- (4-(Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
- (4-(Bromobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol
Uniqueness
What sets (4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone apart is its unique combination of a benzylsulfonyl group and a cyclohex-3-en-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c21-19(17-9-5-2-6-10-17)20-13-11-18(12-14-20)24(22,23)15-16-7-3-1-4-8-16/h1-5,7-8,17-18H,6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKCVNHYZGFXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate](/img/structure/B3013991.png)
![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)
![8-(2-phenylethanesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)





